molecular formula C8H9IOS B14773106 (3-Iodo-2-methoxyphenyl)(methyl)sulfane

(3-Iodo-2-methoxyphenyl)(methyl)sulfane

Cat. No.: B14773106
M. Wt: 280.13 g/mol
InChI Key: XRWAXXDOASQALW-UHFFFAOYSA-N
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Description

(3-Iodo-2-methoxyphenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of iodine, methoxy, and methylthio groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Iodo-2-methoxyphenyl)(methyl)sulfane typically involves the iodination of 2-methoxyphenyl(methyl)sulfane. This process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Iodo-2-methoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or to convert the methylthio group to a thiol group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), mild heating.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvents (e.g., dichloromethane), room temperature.

    Reduction: Lithium aluminum hydride, solvents (e.g., tetrahydrofuran), low temperature.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Deiodinated compounds and thiol derivatives.

Scientific Research Applications

(3-Iodo-2-methoxyphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Iodo-2-methoxyphenyl)(methyl)sulfane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and the methylthio group can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

  • (3-Iodo-2-methoxyphenyl)(methyl)sulfane
  • (3-Bromo-2-methoxyphenyl)(methyl)sulfane
  • (3-Chloro-2-methoxyphenyl)(methyl)sulfane
  • (3-Fluoro-2-methoxyphenyl)(methyl)sulfane

Uniqueness

This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions. This compound’s unique combination of functional groups also allows for diverse chemical transformations and applications.

Properties

Molecular Formula

C8H9IOS

Molecular Weight

280.13 g/mol

IUPAC Name

1-iodo-2-methoxy-3-methylsulfanylbenzene

InChI

InChI=1S/C8H9IOS/c1-10-8-6(9)4-3-5-7(8)11-2/h3-5H,1-2H3

InChI Key

XRWAXXDOASQALW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1I)SC

Origin of Product

United States

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